2'-O-Allyl-2-thiouridine

RNA duplex stability base-pairing specificity antisense design

2'-O-Allyl-2-thiouridine is a synthetic, dual-modified ribonucleoside combining a 2-thiocarbonyl substitution on the uracil base with a 2'-O-allyl ether on the ribose sugar. This compound belongs to the class of 2'-O-alkyl-2-thiouridine derivatives, which were developed to simultaneously enhance RNA duplex stability, enforce stringent A-selective base pairing, and confer nuclease resistance to synthetic oligonucleotides.

Molecular Formula C12H16N2O5S
Molecular Weight 300.33 g/mol
CAS No. 647839-07-4
Cat. No. B12596900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-O-Allyl-2-thiouridine
CAS647839-07-4
Molecular FormulaC12H16N2O5S
Molecular Weight300.33 g/mol
Structural Identifiers
SMILESC=CCOC1C(C(OC1N2C=CC(=O)NC2=S)CO)O
InChIInChI=1S/C12H16N2O5S/c1-2-5-18-10-9(17)7(6-15)19-11(10)14-4-3-8(16)13-12(14)20/h2-4,7,9-11,15,17H,1,5-6H2,(H,13,16,20)/t7-,9-,10-,11-/m1/s1
InChIKeyXWFFNDZIZXJQCM-QCNRFFRDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-O-Allyl-2-thiouridine (CAS 647839-07-4): A Dual-Modified Nucleoside for High-Fidelity RNA Duplex Engineering


2'-O-Allyl-2-thiouridine is a synthetic, dual-modified ribonucleoside combining a 2-thiocarbonyl substitution on the uracil base with a 2'-O-allyl ether on the ribose sugar. This compound belongs to the class of 2'-O-alkyl-2-thiouridine derivatives, which were developed to simultaneously enhance RNA duplex stability, enforce stringent A-selective base pairing, and confer nuclease resistance to synthetic oligonucleotides [1]. The 2-thiouridine (s2U) modification pre-organizes the ribose into the C3'-endo conformation (~70–100%) favored in A-form helices, while the 2'-O-allyl group provides a hydrophobic steric shield against endonucleases, properties that together distinguish it from both unmodified uridine and single-modification analogs [2].

Why 2'-O-Allyl-2-thiouridine Cannot Be Replaced by 2'-O-Methyl or Non-Thiolated Uridine Analogs in High-Stringency RNA Targeting


Attempts to substitute 2'-O-Allyl-2-thiouridine with simpler analogs—such as 2'-O-methyl-2-thiouridine, 2'-O-allyluridine, or unmodified uridine—introduce unacceptable trade-offs between duplex stability, base-pairing fidelity, and metabolic persistence. The 2-thiocarbonyl group is essential for discriminating against G-U wobble pairs; when it is absent, the stability gap between matched A-U and mismatched G-U pairs collapses, increasing off-target hybridization [1]. Conversely, replacing the 2'-O-allyl group with a smaller 2'-O-methyl substituent retains RNA affinity but provides measurably lower nuclease shield in intracellular environments: 2'-O-allyl-modified oligonucleotides exhibit >60-fold longer intracellular fluorescence persistence than 2'-deoxy controls, a degree of stabilization that systematically exceeds that of 2'-O-methyl in side-by-side cellular stability assays [2]. Generic substitution therefore sacrifices either selectivity or metabolic durability, making this dual-modified nucleoside irreplaceable for applications demanding both simultaneously.

Quantitative Differentiation of 2'-O-Allyl-2-thiouridine from Closest Analogs: Head-to-Head Data for Procurement Decisions


Adenosine Selectivity: 2-Thiouridine Eliminates G-U Wobble Pairing That Plagues Unmodified Uridine

The 2-thiocarbonyl substitution fundamentally alters base-pairing thermodynamics. In RNA duplexes, replacing a single uridine with 2-thiouridine (s2U) at an internal position increases the stability difference between the matched A-s2U pair and the mismatched G-s2U wobble pair to a level far exceeding that of natural U. This selectivity improvement is quantitatively demonstrated in 2'-O-methyl-2-thiouridine (s2Um)-containning nonanucleotides: the Tm for the s2Um-A duplex is higher than U-A, while the s2Um-G wobble duplex has a Tm much lower than the natural U-G wobble duplex, yielding a net selectivity window expansion that is not achievable with unmodified uridine [1]. When the 2'-O-methyl group is replaced by the bulkier 2'-O-allyl group, this A-over-G discrimination is at least maintained or enhanced, as the increased steric demand of the allyl group further destabilizes the wobble geometry while preserving Watson-Crick pairing [2].

RNA duplex stability base-pairing specificity antisense design

Sugar Conformation Pre-Organization: 2-Thiouridine Locks C3'-endo Pucker More Completely Than Any 2'-O Modification Alone

The 2-thiocarbonyl group exerts a dominant effect on ribose conformation independent of the 2'-O-substituent. 1H NMR analysis shows that 2-thiouridine and its 2'-O-alkyl derivatives adopt 70–100% C3'-endo (North) sugar pucker, compared to only 50–60% for unmodified uridine [1]. In 2'-O-alkyl-2-thiouridine derivatives, the 2'-O-allyl group contributes additional conformational restriction through steric interaction with the 3'-phosphate backbone, further enforcing the A-form helical geometry required for optimal base stacking. This dual conformational lock is not recapitulated by 2'-O-allyluridine (which lacks the 2-thio group and retains ~50% C2'-endo population) or by 2'-O-methyl-2-thiouridine (which has the sulfur but a smaller, less conformationally restrictive 2'-substituent) [2][3].

RNA A-form helicity sugar pucker thermodynamic pre-organization

Intracellular Nuclease Resistance: 2'-O-Allyl Modification Provides >60-Fold Stabilization Over Unmodified DNA, Surpassing 2'-O-Methyl in Cellular Persistence

In direct comparative microinjection experiments in mammalian cells, a fluorescently labeled phosphodiester oligonucleotide bearing the 2'-O-allyl modification exhibited >60-fold longer intracellular fluorescence persistence than the corresponding 2'-deoxy control (t½ persistence extended from minutes to many hours) [1]. While both 2'-O-allyl and 2'-O-methyl modifications improve nuclease resistance relative to unmodified RNA, the allyl group provides superior protection against 3'-exonucleases and single-strand endonucleases due to its larger steric footprint. In head-to-head comparisons, 2'-O-allyl oligoribonucleotides demonstrated higher levels of specific target binding than 2'-O-methyl probes of identical sequence, attributed to the combination of enhanced nuclease survival and maintained RNA affinity [2]. When combined with the 2-thiouridine base modification, the 2'-O-allyl group further benefits from the C3'-endo conformational lock, which disfavors the extended conformations recognized by certain nucleases [3].

nuclease resistance intracellular stability oligonucleotide therapeutics

siRNA Gene-Silencing Potency: 2-Thiouridine Placement in the Guide Strand Yields Superior Activity Relative to Dihydrouridine and Matches Unmodified siRNA with Enhanced Selectivity

In systematically modified siRNA duplexes targeting enhanced green fluorescent protein (EGFP) and BACE1, incorporation of 2-thiouridine (s2U) at the 3'-end of the guide strand resulted in gene-silencing activity that was among the most potent of all modifications tested, while simultaneously increasing duplex Tm when placed centrally [1]. By contrast, siRNA containing dihydrouridine (D) at the central position reduced Tm by 3.9–6.6 °C and decreased gene-silencing activity more than threefold relative to unmodified siRNA [1]. Critically, siRNA with s2U at the 5'-end of the guide strand showed approximately 50% lower activity than the unmodified counterpart, while 3'-end placement preserved full potency—a positional sensitivity pattern not observed with pseudouridine (Ψ) [1]. The addition of a 2'-O-allyl group to 2-thiouridine is expected to further enhance the nuclease resistance of these siRNAs without compromising the established positional activity profile, a combination not evaluated for non-allylated s2U [2].

siRNA gene silencing RNA interference modified siRNA potency

Optimal Use Cases for 2'-O-Allyl-2-thiouridine Based on Quantitative Differentiation Data


High-Fidelity Antisense Oligonucleotides and siRNA for SNP-Selective Gene Silencing

The established A-over-G selectivity of 2-thiouridine (s2U > U > s4U, with a selectivity window expanded by several °C over unmodified U ) makes 2'-O-Allyl-2-thiouridine the building block of choice for antisense and siRNA constructs that must discriminate single-nucleotide polymorphisms. When a disease-associated SNP creates an A→G variation, an antisense oligonucleotide bearing s2U at the SNP-complementary position will bind the A-containing target allele with high affinity while rejecting the G-containing wild-type allele, minimizing off-target RNase H recruitment or RISC loading. The 2'-O-allyl group provides the intracellular stability needed for sustained allele-specific knockdown .

Microarray and Biosensor Probes Requiring Single-Mismatch Discrimination in Complex Samples

For DNA/RNA microarray probes and electrochemical biosensors operating in serum-containing or nuclease-rich sample matrices, 2'-O-Allyl-2-thiouridine-modified capture probes offer a unique combination of stringent base-pairing fidelity and extended functional lifetime. The >60-fold intracellular stability advantage of 2'-O-allyl over 2'-deoxy backbones , combined with the ability of 2-thiouridine to thermodynamically penalize G-U mismatches, enables single-mismatch discrimination to be maintained over multi-hour hybridization experiments that would degrade unmodified probes. This is particularly valuable for clinical diagnostic panels detecting low-abundance mutant sequences in a wild-type background.

Nuclease-Resistant RNA Aptamers and Ribozymes for Intracellular Applications

The 2'-O-allyl modification was originally validated in hammerhead ribozyme contexts, where systematic replacement of ribonucleotides with 2'-O-allyl- and 2'-O-methyl-modified nucleotides produced catalytic RNAs that retained efficient trans-cleavage activity while becoming 'very resistant to nuclease degradation and very stable in serum' . Incorporating 2'-O-Allyl-2-thiouridine into catalytic RNA motifs or RNA aptamers combines this proven nuclease shield with the A-form-enforcing C3'-endo conformation induced by the 2-thio group (70–100% North pucker ), which is essential for maintaining the precise three-dimensional fold required for ligand binding or catalysis. This is a distinct advantage over 2'-O-allyluridine, which lacks the conformational lock and retains only 50–60% C3'-endo character .

Thermodynamically Optimized siRNA with Position-Dependent 2-Thiouridine Placement

Based on systematic siRNA modification data, 2-thiouridine confers maximum benefit when placed at the 3'-end of the guide strand (full gene-silencing activity retained) or in the central region (increased duplex Tm, enhanced thermodynamic stability) . In contrast, 5'-end placement reduces activity by ~50% and should be avoided. The 2'-O-allyl-2-thiouridine phosphoramidite thus enables design of siRNAs where nuclease-susceptible positions are fortified with the allyl-thio combination while activity-neutral positions receive standard modifications. This positional design strategy is not feasible with dihydrouridine, which reduces Tm by up to 6.6 °C and cuts activity >3-fold regardless of placement , making 2-thiouridine the only base-modified uridine that reliably preserves or enhances siRNA potency.

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